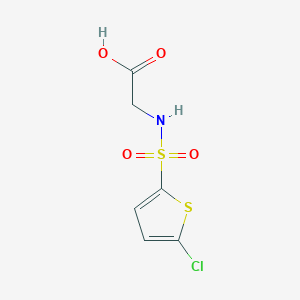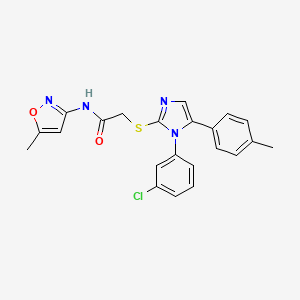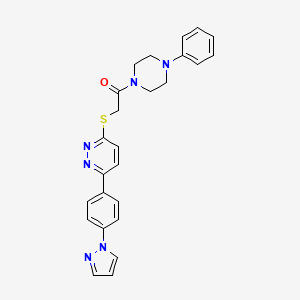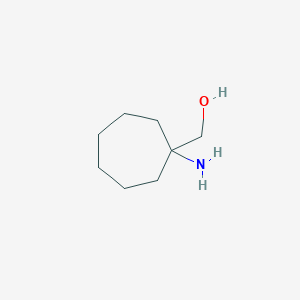
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol, also known as CR-8, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cell growth and division. Specifically, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to inhibit the activity of tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. This inhibition leads to the arrest of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the suppression of inflammation. Additionally, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been shown to have antiviral activity against a number of viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is its broad range of potential applications in drug discovery and development. Additionally, the synthesis method for 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has been optimized for high yield and purity, making it suitable for large-scale production. However, there are also some limitations to the use of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol in lab experiments. For example, the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has not been fully characterized, which could limit its potential use in vivo.
Future Directions
There are several future directions for research on 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. One area of focus could be on the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to fully characterize the mechanism of action of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its effects on different signaling pathways. Finally, more research is needed to evaluate the toxicity of 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol and its potential use in vivo. Overall, 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol has the potential to be a valuable tool in drug discovery and development, and further research is warranted to fully explore its potential applications.
Synthesis Methods
1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol can be synthesized using a multistep process that involves the reaction of cyclohexylamine with 3,6-dichlorocarbazole to form the intermediate product, which is then reacted with propan-2-ol to yield 1-(Cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
properties
IUPAC Name |
1-(cyclohexylamino)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h6-11,16-17,24,26H,1-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEHRJLXQLQEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2361614.png)
![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)
![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)
![4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2361619.png)
![4-[(3-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2361620.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2361622.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B2361627.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2361629.png)